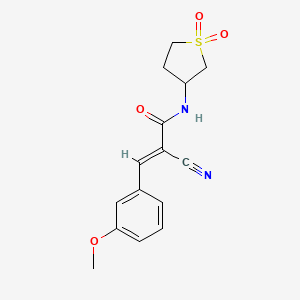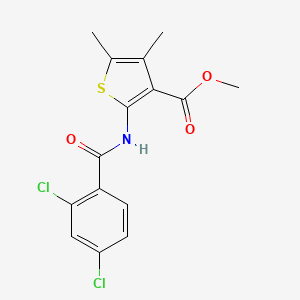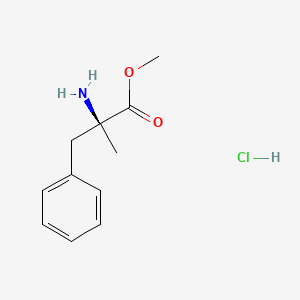
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide, commonly known as DMDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMDD is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
Mécanisme D'action
DMDD acts as a competitive inhibitor of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide, which catalyzes the attachment of myristic acid to the N-terminal glycine of a protein. This modification is essential for the proper localization and function of many proteins. By inhibiting this compound, DMDD prevents the myristoylation of specific proteins, leading to their mislocalization and degradation.
Biochemical and Physiological Effects:
DMDD has been shown to have a broad range of biochemical and physiological effects. In cancer cells, DMDD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In viral infections, DMDD has been shown to inhibit the replication of various viruses, including HIV, dengue virus, and Zika virus. In neurodegenerative diseases, DMDD has been shown to prevent the aggregation of amyloid-beta and tau proteins, which are involved in Alzheimer's disease and other neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMDD has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide and can be used at low concentrations. However, DMDD also has some limitations. It is not selective for this compound and can inhibit other enzymes that use a similar mechanism. It can also have off-target effects on other cellular processes.
Orientations Futures
For DMDD research include developing more selective inhibitors of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide, studying the effects of DMDD on other cellular processes, and investigating the potential of DMDD as a treatment for various diseases. Additionally, the development of DMDD analogs with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of DMDD involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde with malononitrile to form 3-(3-methoxyphenyl)acrylonitrile. This intermediate is then reacted with thioacetic acid to form (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
DMDD has been shown to have a broad range of potential therapeutic applications due to its ability to inhibit (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide. This compound is involved in the post-translational modification of a wide range of proteins, including viral proteins, oncogenic proteins, and proteins involved in neurodegenerative diseases. Therefore, DMDD has been studied in various fields of research, including virology, oncology, and neurology.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-4-2-3-11(8-14)7-12(9-16)15(18)17-13-5-6-22(19,20)10-13/h2-4,7-8,13H,5-6,10H2,1H3,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHCPQWNPPJHSC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)




![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)
![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)

